molecular formula C3H2IN3OS B13658208 5-Iodo-1,3,4-thiadiazole-2-carboxamide

5-Iodo-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B13658208
M. Wt: 255.04 g/mol
InChI Key: ADCQUDJSMHYEGR-UHFFFAOYSA-N
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Description

5-Iodo-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound featuring a thiadiazole core substituted with an iodine atom at the 5-position and a carboxamide group at the 2-position. These compounds are widely studied for their antimicrobial, anti-inflammatory, and plant growth-regulating properties, depending on substituent variations .

Properties

Molecular Formula

C3H2IN3OS

Molecular Weight

255.04 g/mol

IUPAC Name

5-iodo-1,3,4-thiadiazole-2-carboxamide

InChI

InChI=1S/C3H2IN3OS/c4-3-7-6-2(9-3)1(5)8/h(H2,5,8)

InChI Key

ADCQUDJSMHYEGR-UHFFFAOYSA-N

Canonical SMILES

C1(=NN=C(S1)I)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1,3,4-thiadiazole-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with iodine and carbon disulfide under controlled conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring.

Industrial Production Methods

Industrial production methods for 5-Iodo-1,3,4-thiadiazole-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on substituents at the 5-position and carboxamide modifications. Key comparisons include:

Compound Substituent(s) Key Activities Source
5-Iodo-1,3,4-thiadiazole-2-carboxamide Iodine (5-position) Inferred: Enhanced lipophilicity; potential antimicrobial/anti-inflammatory
5-(S-Alkyl)-1,3,4-thiadiazole-2-carboxamide Alkyl groups (5-position) Antibacterial (Gram-positive/-negative, except E. coli); anti-inflammatory
5-(Trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxamide Trifluoromethylphenyl (5-position) Plant growth regulation (e.g., wheat, cucumber)
5-(Nitroaryl)-1,3,4-triazolothiadiazole Nitrophenyl + triazole fusion Antibacterial (vs. S. aureus, E. coli)
5-(Aryl)-1,3,4-thiadiazole-2-carboxamide Aryl groups (5-position) Plant growth promotion at low concentrations

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (e.g., NO₂, CF₃, I): Enhance antibacterial and plant growth-regulating activities by modulating electron density and binding to enzymatic targets .
  • Steric Effects : Bulky substituents (e.g., trifluoromethylphenyl) may limit activity against certain bacterial strains but enhance plant hormone interactions .

Key Research Findings

  • Antibacterial Superiority : Nitroaryl-triazolothiadiazoles () outperform 5-(S-alkyl) derivatives against E. coli, highlighting the role of nitro groups in overcoming Gram-negative resistance mechanisms .
  • Anti-Inflammatory Potential: 5-(S-Alkyl) derivatives’ anti-inflammatory activity positions thiadiazole-carboxamides as promising scaffolds for drug development .

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